Methyl 2-(4-formyl-2-nitrophenoxy)benzoate
Overview
Description
“Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” is a chemical compound with the CAS Number: 886360-60-7 and a linear formula of C15H11NO6 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” can be represented by the InChI code: 1S/C15H11NO6/c1-21-15(18)11-4-2-3-5-13(11)22-14-7-6-10(9-17)8-12(14)16(19)20/h2-9H,1H3 . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a benzene ring, which is further connected to another benzene ring through an ether linkage (O). The second benzene ring carries a formyl group (CHO) and a nitro group (NO2).Physical And Chemical Properties Analysis
“Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” is a solid substance with a melting point range of 70 - 75°C . Its molecular weight is 301.26 .Scientific Research Applications
“Methyl 2-(4-formyl-2-nitrophenoxy)benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It’s a versatile substrate, which can be used as a raw material for the preparation of medical products . Here are some of its applications:
-
Pharmaceutical Synthesis
- Methyl-2-formyl benzoate has been reported to have a variety of pharmacological activities such as antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .
- It’s an active scaffold and can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules .
-
Organic Synthesis
- Methyl-2-formyl benzoate is synthetically a versatile substrate, which can be used as a raw material for the preparation of various organic compounds .
- It’s mainly used in multistep reactions such as the Ugi-reaction and tetrazole photoclick reaction .
- The outcomes of these reactions are the formation of new compounds that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-formyl-2-nitrophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)11-4-2-3-5-13(11)22-14-7-6-10(9-17)8-12(14)16(19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHQYQOTHWXLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267026 | |
Record name | Methyl 2-(4-formyl-2-nitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-formyl-2-nitrophenoxy)benzoate | |
CAS RN |
886360-60-7 | |
Record name | Methyl 2-(4-formyl-2-nitrophenoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-formyl-2-nitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.